![molecular formula C15H15BrFNO B2542506 N-[(4-bromo-2-methoxyphenyl)methyl]-5-fluoro-2-methylaniline CAS No. 306730-58-5](/img/structure/B2542506.png)
N-[(4-bromo-2-methoxyphenyl)methyl]-5-fluoro-2-methylaniline
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and diazotization processes. For example, the synthesis of a Schiff base is reported through a condensation reaction between 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde, resulting in a molecule with a planar structure and a trans-configured C=N double bond . Additionally, a practical synthesis method for 2-fluoro-4-bromobiphenyl is described, which is a key intermediate in the manufacture of flurbiprofen. This synthesis involves the diazotization of 2-fluoro-4-bromoaniline, followed by a coupling reaction . These methods could potentially be adapted for the synthesis of "N-[(4-bromo-2-methoxyphenyl)methyl]-5-fluoro-2-methylaniline" by incorporating the appropriate functional groups and structural modifications.
Molecular Structure Analysis
The molecular structure of related compounds shows significant planarity and the presence of stabilizing interactions such as hydrogen bonds and halogen interactions. For instance, the Schiff base compound exhibits a nearly planar structure with hydrogen bonds forming chains along the crystal axis, as well as weak interactions contributing to the crystal packing . These structural features are important when considering the molecular structure of "N-[(4-bromo-2-methoxyphenyl)methyl]-5-fluoro-2-methylaniline", as similar interactions may influence its stability and crystalline form.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "N-[(4-bromo-2-methoxyphenyl)methyl]-5-fluoro-2-methylaniline". However, the synthesis of related compounds suggests that halogenated anilines can undergo diazotization and subsequent coupling reactions . These reactions are important for the functionalization of aromatic rings and could be relevant for the chemical modification of the target compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "N-[(4-bromo-2-methoxyphenyl)methyl]-5-fluoro-2-methylaniline" are not directly reported, the properties of structurally similar compounds can provide some insights. For example, the Schiff base compound's planar structure and stabilizing interactions suggest it may have a high melting point and potentially exhibit polymorphism . The synthesis of 2-fluoro-4-bromobiphenyl indicates that the presence of halogens can influence the reactivity and stability of the compound . These aspects are crucial when considering the properties of the target compound, as they can affect its solubility, reactivity, and suitability for various applications.
Scientific Research Applications
Synthesis and Characterization
Research in the field of organic synthesis often involves the development of novel compounds that can serve as intermediates or active agents in various chemical reactions. For example, the synthesis of complex molecules like radiotracers for positron emission tomography (PET) imaging involves intricate chemical processes. One study demonstrated the feasibility of nucleophilic displacement in the synthesis of radiolabeled compounds, highlighting the intricate nature of synthesizing molecules for biomedical applications (Katoch-Rouse & Horti, 2003). Similarly, the development of methods for the palladium-catalyzed amination of aryl halides and triflates is crucial for constructing complex organic structures (Wolfe & Buchwald, 2003).
Analytical and Material Science
In material science and analytical chemistry, the characterization and synthesis of novel materials or the investigation of their properties are significant. For instance, the analytical characterization of N,N-dialkylated tryptamines and their derivatives, including methods for their synthesis and evaluation, represents a multidisciplinary approach to understanding substance properties (Brandt et al., 2017). Another example is the synthesis of compounds like 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, which are intermediates in producing herbicides, demonstrating the application of such research in developing agricultural chemicals (Zhou Yu, 2002).
Pharmaceutical Applications
In the pharmaceutical domain, the synthesis of complex molecules for therapeutic purposes is a critical area of research. Techniques such as highly enantioselective synthesis processes enable the development of active pharmaceutical ingredients with specific desired activities, exemplified by the synthesis of (S)-Flurbiprofen, a non-steroidal anti-inflammatory drug (Harkness & Clarke, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(4-bromo-2-methoxyphenyl)methyl]-5-fluoro-2-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFNO/c1-10-3-6-13(17)8-14(10)18-9-11-4-5-12(16)7-15(11)19-2/h3-8,18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXADMMBDDLMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NCC2=C(C=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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